O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate
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Overview
Description
O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is an organic compound with the molecular formula C13H16O4 It is a derivative of oxalic acid, where the oxalate group is esterified with an ethyl group and a 2-(m-tolyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate typically involves the esterification of oxalic acid with ethanol and 2-(m-tolyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Scientific Research Applications
O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate involves its interaction with molecular targets such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and oxalic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate: A similar compound with a para-tolyl group instead of a meta-tolyl group.
O2-Methyl O1-[2-(m-tolyl)ethyl] oxalate: A derivative with a methyl group instead of an ethyl group.
O2-Ethyl O1-[2-(m-tolyl)propyl] oxalate: A compound with a propyl group instead of an ethyl group.
Uniqueness
O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate is unique due to the specific positioning of the tolyl group and the ethyl ester, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-methylphenyl)ethyl] oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(14)13(15)17-8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGIMRIDIDKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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